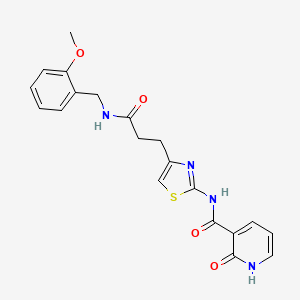

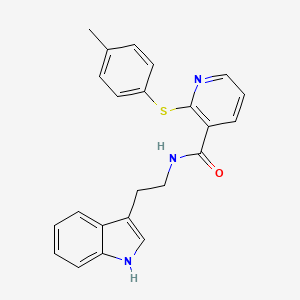

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These compounds, characterized by chromatographic, spectrometric methods, and elemental analysis, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound, in particular, showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Alhameed et al., 2019).

Microwave Assisted Synthesis

Another study utilized microwave-assisted synthesis to produce novel pyrido[3,2-f][1,4]thiazepines, demonstrating an efficient synthesis method yielding better yields in shorter times compared to traditional methods. These compounds showed potential for further biological application studies (Faty et al., 2011).

Cytotoxicity and Anticancer Activity

There has also been significant research on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, aimed at evaluating their cytotoxic activity against cancer cells. This work contributes to the development of potential chemotherapeutic agents (Hassan et al., 2014).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as new inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity against tuberculosis. This represents a significant step towards developing novel therapeutic options for this infectious disease (Jeankumar et al., 2013).

Antiproliferative Effects

Research into the synthesis of phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffolds has reported antiproliferative activities on melanoma and hematopoietic cell lines. These findings are crucial for developing new treatments for cancer (Kim et al., 2011).

Antibacterial Agents

A study on the design, synthesis, and QSAR of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted novel classes of antibacterial agents. These compounds showed promising activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential in treating bacterial infections (Palkar et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives have been reported to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . The exact mode of action would depend on the specific targets and the biochemical environment.

Biochemical Pathways

Thiazole derivatives have been reported to affect a wide range of biochemical pathways, often related to their biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways .

Pharmacokinetics

Thiazole derivatives, for instance, are known for their good bioavailability and stability .

Result of Action

Based on the known biological activities of thiazole derivatives, the effects could include the inhibition of certain proteins or enzymes, the disruption of cell membranes, or the induction of apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, the presence of other compounds, and the specific biochemical environment within the target cells. Thiazole derivatives are generally stable under physiological conditions and can interact with various biomolecules in the cellular environment .

properties

IUPAC Name |

N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-28-16-7-3-2-5-13(16)11-22-17(25)9-8-14-12-29-20(23-14)24-19(27)15-6-4-10-21-18(15)26/h2-7,10,12H,8-9,11H2,1H3,(H,21,26)(H,22,25)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGFCSAWMRWAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2477160.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2477161.png)

![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2477162.png)

![1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2477166.png)

![2-[[3-(3-Oxobenzo[f]chromen-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2477168.png)

![(2-bromophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2477169.png)

![[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2477174.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477177.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2477181.png)